5-Bromo-4-hydroxy-3-methylbenzofuran-2-carboxylic acid
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Overview
Description
5-Bromo-4-hydroxy-3-methylbenzofuran-2-carboxylic acid is a benzofuran derivative, a class of compounds known for their diverse biological activities. Benzofuran compounds are widely distributed in nature and have been found to exhibit significant pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The unique structural features of benzofuran derivatives make them valuable in medicinal chemistry and drug discovery.
Preparation Methods
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and fewer side reactions . Industrial production methods often involve the use of catalytic strategies to enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
5-Bromo-4-hydroxy-3-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like ferric ammonium sulfate and reducing agents such as sodium borohydride The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzofuran derivatives, including 5-Bromo-4-hydroxy-3-methylbenzofuran-2-carboxylic acid, have been extensively studied for their potential applications in various fields. In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, they have shown promise as anti-tumor, antibacterial, and anti-viral agents . Additionally, these compounds are being explored for their potential use in the treatment of diseases such as hepatitis C and cancer .
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydroxy-3-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, they can act as enzyme inhibitors, such as carbonic anhydrase inhibitors, which play a role in reducing tumor growth . The exact molecular targets and pathways involved depend on the specific structure and substituents of the benzofuran derivative .
Comparison with Similar Compounds
5-Bromo-4-hydroxy-3-methylbenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features but differ in their specific substituents and biological activities. For instance, psoralen and its derivatives are used in the treatment of skin diseases like psoriasis and cancer
Properties
Molecular Formula |
C10H7BrO4 |
---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
5-bromo-4-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrO4/c1-4-7-6(15-9(4)10(13)14)3-2-5(11)8(7)12/h2-3,12H,1H3,(H,13,14) |
InChI Key |
XCLIABNUJPHORL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=C(C=C2)Br)O)C(=O)O |
Origin of Product |
United States |
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